molecular formula C12H11NO2S B1528625 2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1216181-04-2

2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1528625
CAS No.: 1216181-04-2
M. Wt: 233.29 g/mol
InChI Key: MNBRGXGIHYPDDI-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid (CAS 1216181-04-2) is a high-purity chemical compound with the molecular formula C12H11NO2S and a molecular weight of 233.29 g/mol . This research chemical features a thiazole core, a carboxylic acid functional group, and a benzyl substituent, making it a valuable intermediate in medicinal chemistry and drug discovery research . The compound has a predicted logP of approximately 3.15, indicating favorable physicochemical properties for research applications . It is essential to handle this material with appropriate safety precautions; it may be harmful if swallowed and cause skin or serious eye irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. For comprehensive handling and safety information, please refer to the corresponding Safety Data Sheet (SDS).

Properties

IUPAC Name

2-[(4-methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-2-4-9(5-3-8)6-11-13-10(7-16-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBRGXGIHYPDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid is a compound characterized by a thiazole ring and a carboxylic acid functional group. Its molecular formula is C11_{11}H9_9NO2_2S, with a molecular weight of approximately 219.26 g/mol. The compound's structure suggests potential applications in pharmaceuticals and agriculture due to its biological activities, including antimicrobial and anticancer properties.

Biological Activities

Research indicates that this compound exhibits significant biological activities, which can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism, contributing to its antimicrobial effects.
  • Anticancer Properties : The compound has been linked to inducing apoptosis and inhibiting cell proliferation through various signaling pathways. Its structural features may enhance its cytotoxicity against various cancer cell lines .
  • Potential Use in Agrochemicals : Given its biological activity, there is potential for developing agrochemicals based on this compound.

The mechanism of action for this compound involves interaction with specific molecular targets. For instance:

  • Antimicrobial Mechanism : The compound may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.
  • Anticancer Mechanism : It could induce apoptosis in cancer cells by activating caspases or inhibiting anti-apoptotic proteins like Bcl-2, thus promoting cell death in tumor cells .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
2-(4-Methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acidC12_{12}H11_{11}NO3_3SContains a phenoxy group instead of a methyl group
4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acidC12_{12}H11_{11}NO2_2SDifferent position of methyl substitution on the phenyl ring
2-(4-Bromomethylphenyl)-thiazole-4-carboxylic acidC11_{11}H9_9BrN2_2O2_2SIncorporates bromine as a substituent

This table illustrates how the specific combination of functional groups in this compound contributes to its distinct biological activities and potential applications.

Case Studies and Research Findings

Several studies have evaluated the biological activity of thiazole derivatives and their implications for drug discovery:

  • Anticancer Activity : A study demonstrated that thiazole derivatives exhibit potent cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition (e.g., IC50 values ranging from 1.61 µg/mL to >1000 µM depending on the compound) .
  • Antimicrobial Potency : Another research highlighted that thiazole derivatives showed significant antibacterial effects against multiple strains of bacteria, with some compounds displaying inhibition zones exceeding 20 mm .
  • Toxicity Studies : Toxicity assessments revealed substantial LD50 values for certain thiazole derivatives, suggesting that while they are effective at low concentrations, caution is warranted regarding their safety profiles at higher doses .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

Research indicates that thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound 2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid has been investigated for its potential as a therapeutic agent.

  • Antimicrobial Activity : Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
  • Anti-inflammatory Effects : Research has indicated that thiazole compounds can modulate inflammatory pathways. A study demonstrated that this compound reduced pro-inflammatory cytokine production in vitro.

Case Study: Anticancer Activity

A notable case study explored the anticancer effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at specific concentrations, indicating its potential as a chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.

Enzyme Inhibition Studies

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it showed promising results as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways.

Case Study: COX Inhibition

In vitro studies demonstrated that the compound effectively inhibited COX activity, leading to decreased prostaglandin synthesis. This suggests potential applications in pain management and anti-inflammatory therapies.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-methylbenzyl group in the target compound enhances hydrophobic interactions with AgrA’s binding pocket compared to smaller substituents (e.g., phenyl in methyl 2-phenylthiazole-4-carboxylate) .
  • Carboxylic Acid Importance : The free carboxylic acid group is critical for binding, as esterified derivatives (e.g., methyl esters) show reduced or unconfirmed activity .
  • Thiophene vs. Benzyl : Replacement of the benzyl group with a thienyl ring (as in 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid) reduces aromaticity and may alter binding kinetics .

Key Observations :

  • The carboxylic acid moiety improves solubility in polar solvents but may contribute to irritation hazards.
  • Thiophene-containing analogues (e.g., 2-(2-thienyl) derivatives) lack comprehensive safety data, limiting comparative assessments .

Research Implications and Limitations

  • Binding Energy Variability : Discrepancies in reported binding energies (e.g., -3.5 vs. -7.1 kcal/mol) may arise from differences in protein conformations (apo vs. holo states) or computational methods .
  • Structural Optimization : The 5-methyl derivative (CAS: Y040-6877) demonstrates that additional substituents on the thiazole ring may enhance stability without compromising AgrA binding .
  • Unanswered Questions : The anti-virulence efficacy of esterified or amide derivatives remains unexplored, suggesting avenues for future research .

Q & A

Q. How are stability studies designed to assess shelf-life under varying storage conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) predicts degradation pathways. LC-MS identifies major degradation products (e.g., decarboxylation or hydrolysis). Kinetic modeling (Arrhenius equation) extrapolates data to room temperature. Excipient compatibility (e.g., with lactose or cellulose) is tested via differential scanning calorimetry (DSC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
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2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid

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